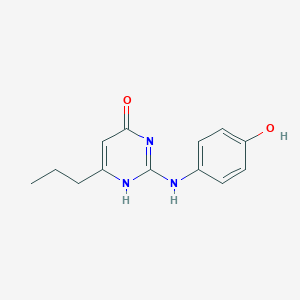
2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one, also known as GW501516, is a synthetic compound that has been extensively studied for its potential applications in various fields, including medicine, sports, and scientific research. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which have been shown to have a wide range of biological effects.
作用機序
2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one acts as a selective PPARδ agonist, which means that it binds to and activates PPARδ receptors in the body. PPARδ receptors are nuclear receptors that play a key role in regulating lipid metabolism and energy homeostasis. Activation of PPARδ receptors by this compound leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which can improve endurance and performance.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In animal studies, this compound has been shown to increase endurance and exercise capacity, reduce body fat, and improve insulin sensitivity. In human studies, this compound has been shown to improve lipid profiles, increase HDL cholesterol levels, and decrease LDL cholesterol levels.
実験室実験の利点と制限
One of the main advantages of using 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one in lab experiments is its selectivity for PPARδ receptors, which allows for the specific study of PPARδ-mediated biological processes. However, one limitation of using this compound is its potential off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one. One area of interest is the potential applications of this compound in the treatment of metabolic disorders, such as obesity and diabetes. Another area of interest is the potential use of this compound as a tool to study the role of PPARδ in cancer biology. Additionally, further research is needed to fully understand the potential performance-enhancing effects of this compound and its potential risks and side effects.
合成法
The synthesis of 2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with propylamine to form 4-(propylamino)-3-nitrobenzoic acid. This compound is then reduced to 4-(propylamino)-3-aminobenzoic acid, which is subsequently reacted with ethyl oxalyl chloride to form 2-(4-propylaminophenyl)-3,3-dimethyl-2-oxazolidinone. This compound is then reacted with 2-cyanoguanidine to form this compound.
科学的研究の応用
2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one has been extensively studied for its potential applications in various fields, including medicine, sports, and scientific research. In medicine, this compound has been shown to have potential applications in the treatment of metabolic disorders, such as obesity, diabetes, and dyslipidemia. In sports, this compound has been banned by the World Anti-Doping Agency (WADA) due to its potential performance-enhancing effects. In scientific research, this compound has been used as a tool to study the role of PPARδ in various biological processes.
特性
分子式 |
C13H15N3O2 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC名 |
2-(4-hydroxyanilino)-6-propyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C13H15N3O2/c1-2-3-10-8-12(18)16-13(15-10)14-9-4-6-11(17)7-5-9/h4-8,17H,2-3H2,1H3,(H2,14,15,16,18) |
InChIキー |
SRANCZAWVXVZCU-UHFFFAOYSA-N |
異性体SMILES |
CCCC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)O |
SMILES |
CCCC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)O |
正規SMILES |
CCCC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254536.png)

![isopropyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B254541.png)





![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254550.png)
![[2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B254552.png)


![6-methyl-5-[4-(1-piperidinyl)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B254557.png)
![5-[(2-ethylhexyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254558.png)